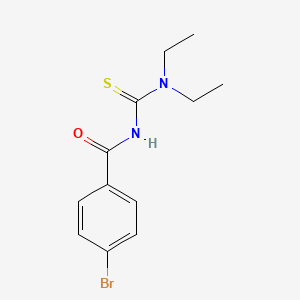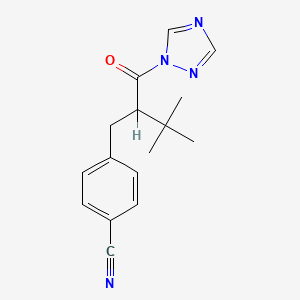
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be achieved through several methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Another method utilizes microwave irradiation to facilitate the reaction . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it exhibits significant pharmacological activities, including antifungal, antiviral, and antibacterial properties . It is also used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves the inhibition of specific enzymes or pathways in target organisms . For example, in antifungal applications, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption leads to the accumulation of toxic sterol intermediates and ultimately cell death .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole, 1-(2-((4-cyanophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other similar compounds such as fluconazole, itraconazole, and voriconazole . These compounds also belong to the 1,2,4-triazole family and exhibit similar antifungal activities . each compound has unique structural features that contribute to its specific pharmacological profile .
Propiedades
Número CAS |
110577-55-4 |
|---|---|
Fórmula molecular |
C16H18N4O |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
4-[3,3-dimethyl-2-(1,2,4-triazole-1-carbonyl)butyl]benzonitrile |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)14(15(21)20-11-18-10-19-20)8-12-4-6-13(9-17)7-5-12/h4-7,10-11,14H,8H2,1-3H3 |
Clave InChI |
MOZRFMOTSRMRCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CC1=CC=C(C=C1)C#N)C(=O)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



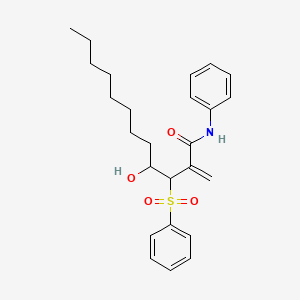
![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)


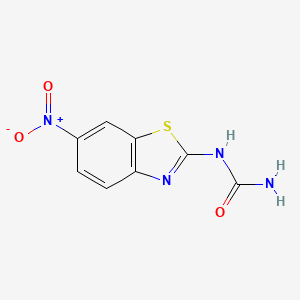
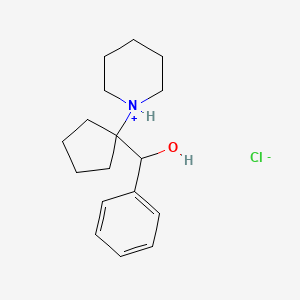
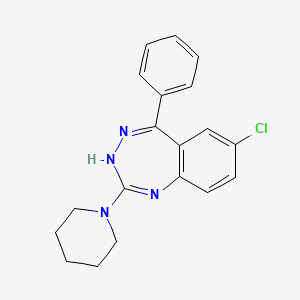

![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)

